Tetrachlorocadmiate(2-)

Description

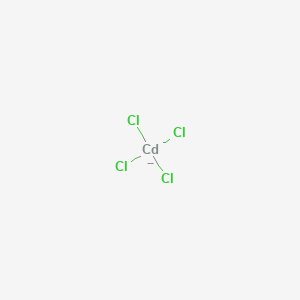

Tetrachlorocadmiate(2−), with the chemical formula [CdCl₄]²⁻, is a tetrahedral coordination complex formed by the interaction of cadmium(II) ions with chloride ligands. This anion is typically stabilized in salts with counter-cations like ammonium, alkali metals, or transition metals. It is commonly generated in aqueous solutions of cadmium chloride (CdCl₂) under high chloride concentration conditions, where Cd²⁺ coordinates with four Cl⁻ ions. The complex exhibits diamagnetic properties due to Cd²⁺’s d¹⁰ electronic configuration and is utilized in materials science, electroplating, and as a precursor for synthesizing cadmium-based nanomaterials .

Properties

Molecular Formula |

CdCl4-2 |

|---|---|

Molecular Weight |

254.2 g/mol |

IUPAC Name |

tetrachlorocadmium(2-) |

InChI |

InChI=1S/Cd.4ClH/h;4*1H/q+2;;;;/p-4 |

InChI Key |

BLQCOXCFFXPODG-UHFFFAOYSA-J |

SMILES |

Cl[Cd-2](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Cd-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cadmium Oxalate (CdC₂O₄)

- Structure and Coordination : Unlike [CdCl₄]²⁻, cadmium oxalate features Cd²⁺ coordinated to bidentate oxalate ions (C₂O₄²⁻), forming a polymeric structure. This contrasts with the discrete tetrahedral geometry of [CdCl₄]²⁻.

- Applications : Cadmium oxalate is used in ceramic glazes and as a precursor for cadmium oxide synthesis, whereas [CdCl₄]²⁻ is more relevant in solution-phase chemistry.

- Toxicity : Both compounds exhibit high toxicity due to Cd²⁺, but cadmium oxalate’s lower solubility reduces its environmental mobility compared to chlorocadmiate salts .

| Property | Tetrachlorocadmiate(2−) | Cadmium Oxalate |

|---|---|---|

| Formula | [CdCl₄]²⁻ | CdC₂O₄ |

| EC Number | Not listed | 212-408-8 |

| Solubility in Water | High | Low |

| Primary Use | Electroplating, synthesis | Ceramics, precursors |

Cadmium Perchlorate Hydrate (Cd(ClO₄)₂·xH₂O)

- Coordination Chemistry : The perchlorate ion (ClO₄⁻) is a weak-field ligand, resulting in a labile Cd²⁺ complex. In contrast, [CdCl₄]²⁻ has stronger Cd-Cl bonds and higher stability.

- Reactivity: Cadmium perchlorate is hygroscopic and a strong oxidizer, limiting its use compared to the non-oxidizing [CdCl₄]²⁻.

- Structural Data: No crystallographic data for Cd(ClO₄)₂·xH₂O are available in the provided evidence, whereas [CdCl₄]²⁻ salts like (NH₄)₂[CdCl₄] are well-characterized .

Other Tetrahalocadmiates

- [CdBr₄]²⁻ and [CdI₄]²⁻ : These analogs exhibit larger ionic radii (Br⁻, I⁻) compared to Cl⁻, leading to weaker ligand fields and reduced stability constants. For example, log β₄ values for [CdCl₄]²⁻ (~2.6) exceed those of [CdI₄]²⁻ (~1.2) in aqueous solutions.

- Applications : [CdBr₄]²⁻ is used in photoluminescent materials, while [CdI₄]²⁻ finds niche roles in iodide-rich environments.

Cadmium Chloride (CdCl₂)

- Relation to [CdCl₄]²⁻ : CdCl₂ acts as the precursor for [CdCl₄]²⁻ formation in concentrated Cl⁻ solutions. Unlike the tetrahedral complex, solid CdCl₂ adopts a layered structure with octahedral Cd²⁺ centers.

- Toxicity : Both compounds are highly toxic, but CdCl₂’s higher solubility enhances its bioavailability and environmental hazard.

Research Findings and Data Validation

Recent studies highlight the following:

- Stability in Solution : [CdCl₄]²⁻ dominates in Cl⁻-rich environments (≥4 M Cl⁻), while lower concentrations favor [CdCl₃]⁻ or [CdCl₂] species .

- Thermal Decomposition : Salts like K₂[CdCl₄] decompose above 400°C, releasing CdCl₂ and KCl, unlike cadmium oxalate, which decomposes to CdO at ~300°C.

- Environmental Impact : Regulatory limits for cadmium compounds (e.g., 0.005 mg/L in drinking water per WHO) apply universally, but [CdCl₄]²⁻’s high solubility necessitates stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.